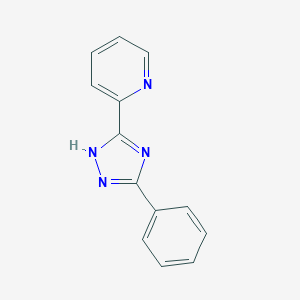
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyridine ring and a triazole ring. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. In
作用機序
The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied in detail. It has been shown to act as an inhibitor of various enzymes, including cytochrome P450 and topoisomerase II. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antifungal, antibacterial, and anticancer activities. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the advantages of using 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine in lab experiments is its versatility. This compound can be used in various fields, including medicinal chemistry and material science. In addition, the synthesis of this compound is relatively simple and can be carried out using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
将来の方向性
There are several future directions for the study of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the efficacy and safety of this compound in vivo. In addition, the potential use of this compound in the development of new materials should be explored further. Finally, the mechanism of action of this compound should be investigated in more detail to gain a better understanding of its potential applications in various fields.
Conclusion
In conclusion, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. Further studies are needed to explore the potential applications of this compound in various fields and to gain a better understanding of its mechanism of action.
合成法
The synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied by various researchers. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and yields 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine as the final product. Other methods of synthesis include the use of microwave irradiation and palladium-catalyzed coupling reactions.
科学的研究の応用
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, this compound has been studied for its potential applications in the field of material science. It has been used as a ligand in the synthesis of metal-organic frameworks and has been investigated for its potential use in the development of organic light-emitting diodes.
特性
CAS番号 |
25433-29-8 |
|---|---|
製品名 |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
分子式 |
C13H10N4 |
分子量 |
222.24 g/mol |
IUPAC名 |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C13H10N4/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H,(H,15,16,17) |
InChIキー |
FDOSEIDYURVHEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



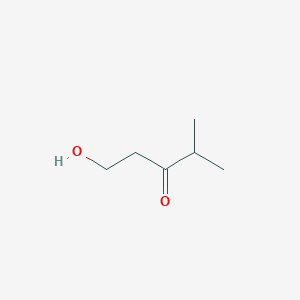
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
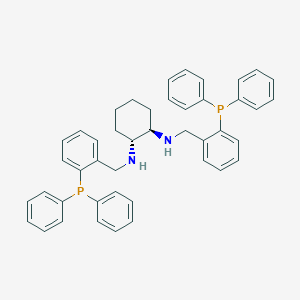
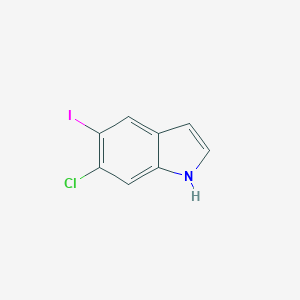
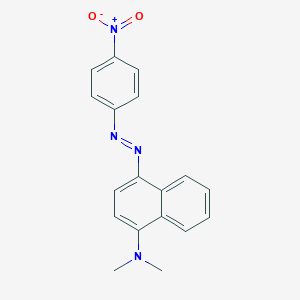
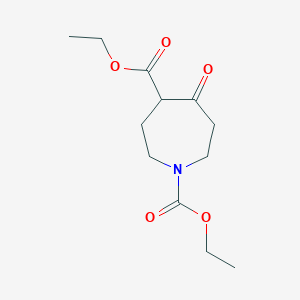
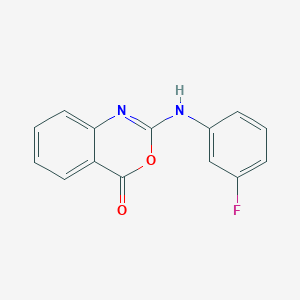
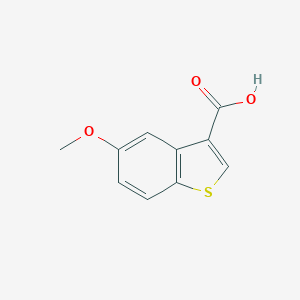
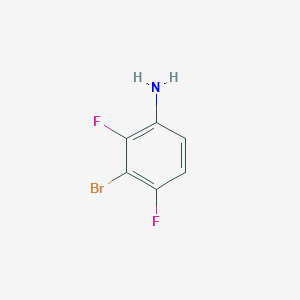
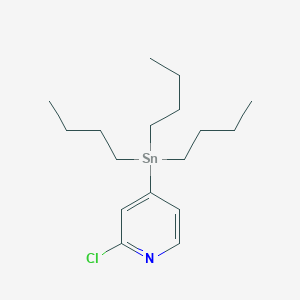

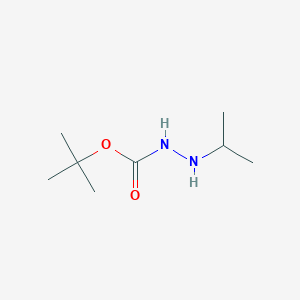
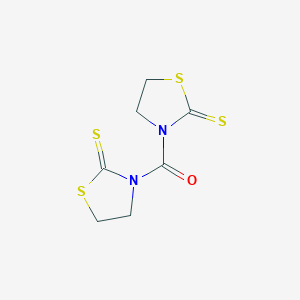
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)